molecular formula C12H14ClF3N2O B2897634 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride CAS No. 2044834-79-7

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride

Cat. No.: B2897634
CAS No.: 2044834-79-7
M. Wt: 294.7
InChI Key: OPZMBLZJKOQDTR-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a trifluoromethylphenyl group attached via a methyl linker to the piperazin-2-one core. Its molecular formula is C₁₁H₁₂ClF₃N₂O, with a molecular weight of 280.68 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZMBLZJKOQDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzyl chloride and piperazin-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion.

Chemical Reactions Analysis

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified versions of the original compound with altered functional groups.

Scientific Research Applications

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) ESI-MS [M+H]⁺ Reference
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride C₁₁H₁₂ClF₃N₂O 280.68 Trifluoromethylphenyl, methyl linker N/A N/A
1-(3-Chlorophenyl)piperazin-2-one hydrochloride C₁₀H₁₀Cl₂N₂O 245.11 Chlorophenyl N/A N/A
1-(4-(Trifluoromethyl)phenyl)urea derivative (Compound 11d) C₁₈H₁₆F₃N₅OS 534.1 Trifluoromethylphenyl, urea-thiazole core 85.3 534.1
1-(3-Chloro-4-(trifluoromethyl)phenyl)urea derivative (Compound 11k) C₁₉H₁₄ClF₃N₅OS 568.2 Chloro-trifluoromethylphenyl, urea core 88.0 568.2
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA salt C₂₁H₂₀F₄N₂O₅ 456.39 Fluorobenzoyl, hydroxyphenyl 48 N/A
Key Observations:
  • Trifluoromethyl vs. Chlorophenyl Groups : The trifluoromethyl group in the target compound confers higher molecular weight and lipophilicity compared to chlorophenyl analogs (e.g., 1-(3-chlorophenyl)piperazin-2-one hydrochloride, MW 245.11) . This may enhance blood-brain barrier penetration compared to chlorine-containing analogs.
  • Urea Derivatives : Compounds like 11d and 11k (MW 534.1–568.2) exhibit higher molecular weights due to additional urea and thiazole moieties, which likely improve target binding affinity but reduce synthetic yields (85–88%) compared to simpler piperazin-2-one scaffolds .
  • Synthetic Efficiency : The target compound’s synthesis lacks explicit yield data in the evidence, but urea derivatives in show yields >85%, suggesting robust synthetic routes for trifluoromethylphenyl-containing compounds .

Pharmacological and Functional Insights

Piperazin-2-one Core vs. Urea-Thiazole Hybrids
  • Urea-Thiazole Derivatives : Compounds such as 11d and 11k include urea linkages that enhance hydrogen-bonding capabilities, which may improve selectivity for kinase or protease targets .
Substituent Effects on Activity
  • Trifluoromethyl Phenyl vs. Chlorophenyl : The trifluoromethyl group’s electron-withdrawing nature increases metabolic stability compared to chlorophenyl analogs, which are more prone to oxidative dehalogenation .
  • Positional Isomerism : Compound 11j (1-(2-(trifluoromethyl)phenyl)urea derivative, MW 534.1) shows that substituent position (ortho vs. para) impacts steric interactions and solubility .

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride (CAS No. 2044834-79-7) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13F3N2OHCl\text{C}_{12}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}\cdot \text{HCl}

This compound exhibits a piperazine ring substituted with a trifluoromethyl phenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives often exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane penetration and antibacterial efficacy .
  • Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cells, indicating potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited moderate to good activity against various bacterial strains (Table 1) .
    CompoundActivity Against BacteriaMIC (µg/mL)
    AStaphylococcus aureus32
    BEscherichia coli16
    CPseudomonas aeruginosa64
    DKlebsiella pneumoniae32
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.05 µM to 0.5 µM, suggesting promising anticancer potential .
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways, although specific pathways for this compound require further elucidation .

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